molecular formula C9H14O B103722 2-Cyclohexen-1-one, 3,4,4-trimethyl- CAS No. 17299-41-1

2-Cyclohexen-1-one, 3,4,4-trimethyl-

Cat. No.: B103722
CAS No.: 17299-41-1
M. Wt: 138.21 g/mol
InChI Key: LJILDAULEWAKOE-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3,4,4-trimethyl- is an organic compound with the molecular formula C9H14O and a molecular weight of 138.2069 g/mol . It is a derivative of cyclohexenone, characterized by the presence of three methyl groups at positions 3 and 4 on the cyclohexene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexen-1-one, 3,4,4-trimethyl- can be synthesized through several methods:

Industrial Production Methods

Industrial production of 2-Cyclohexen-1-one, 3,4,4-trimethyl- typically involves the catalytic oxidation of cyclohexene. This process is efficient and scalable, making it suitable for large-scale production .

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 3,4,4-trimethyl- involves its role as an electrophile in various chemical reactions. It reacts with nucleophiles through conjugate addition, forming new carbon-carbon bonds. The molecular targets and pathways involved in these reactions include the β-carbon of the enone system, which is highly reactive towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexen-1-one, 3,4,4-trimethyl- is unique due to the presence of three methyl groups, which influence its reactivity and steric properties. This makes it a valuable intermediate in the synthesis of more complex molecules, offering distinct advantages in terms of selectivity and yield .

Properties

IUPAC Name

3,4,4-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7-6-8(10)4-5-9(7,2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJILDAULEWAKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169485
Record name 2-Cyclohexen-1-one, 3,4,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17299-41-1
Record name 2-Cyclohexen-1-one, 3,4,4-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017299411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexen-1-one, 3,4,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexen-1-one, 3,4,4-trimethyl-
Reactant of Route 2
2-Cyclohexen-1-one, 3,4,4-trimethyl-
Reactant of Route 3
2-Cyclohexen-1-one, 3,4,4-trimethyl-
Reactant of Route 4
2-Cyclohexen-1-one, 3,4,4-trimethyl-
Reactant of Route 5
2-Cyclohexen-1-one, 3,4,4-trimethyl-
Reactant of Route 6
2-Cyclohexen-1-one, 3,4,4-trimethyl-

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